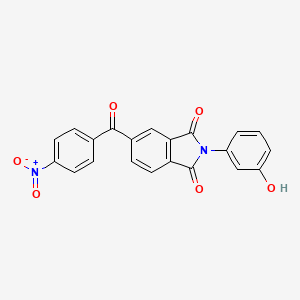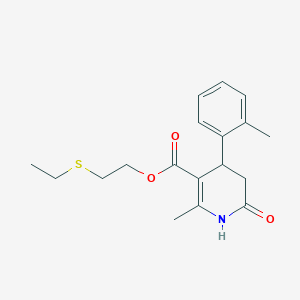![molecular formula C19H28N2O4S B5539058 8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)
8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves complex chemical reactions, often aiming for pharmaceutical applications. For example, Caroon et al. (1981) describe the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, highlighting the intricate steps and conditions needed for such syntheses (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of spiro compounds like the one often involves detailed stereochemistry and conformational studies. For instance, Żesławska et al. (2017) conducted a conformational study on a structurally similar spiro compound, revealing the importance of crystallography in understanding molecular arrangements (Żesławska et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving spiro compounds are varied and can lead to a wide range of products depending on the conditions and reactants used. For example, the work by Martin‐Lopez and Bermejo (1998) on the synthesis of azaspiro[4.5]decane systems through oxidative cyclization showcases the diversity of reactions these compounds can undergo (Martin‐Lopez & Bermejo, 1998).
Physical Properties Analysis
Spiro compounds' physical properties, such as melting points, boiling points, and solubility, are crucial for their application in various fields. While specific data for the compound was not directly found, the synthesis and study of related compounds provide a basis for predicting such properties.
Chemical Properties Analysis
The chemical properties of spiro compounds, including reactivity, stability, and interactions with other chemicals, are determined by their unique structures. Research like that of Ishihara et al. (1992) on 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones provides insight into the muscarinic receptor binding affinity and agonistic activities, reflecting on the chemical behavior of similar spiro compounds (Ishihara et al., 1992).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antihypertensive Activity
Research on a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed their potential as antihypertensive agents. This study highlights the design of compounds targeting alpha-adrenergic receptors, indicating the importance of spirocyclic compounds in developing cardiovascular drugs (Caroon et al., 1981).
Supramolecular Arrangements
Investigations into cyclohexane-5-spirohydantoin derivatives, including various diazaspiro[4.5]decane compounds, focused on the relationship between molecular structure and crystal structure. These studies can inform the development of materials with specific molecular arrangements and properties (Graus et al., 2010).
Conformationally Restricted Pseudopeptides
Spirolactams, resembling 1-oxa-3,8-diazaspiro[4.5]decanes, were synthesized as conformationally restricted pseudopeptides. This research suggests applications in peptide synthesis and drug design, where spirocyclic compounds act as surrogates for dipeptides (Fernandez et al., 2002).
Eigenschaften
IUPAC Name |
8-[5-(methoxymethyl)thiophene-2-carbonyl]-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-4-5-14(2)21-13-19(25-18(21)23)8-10-20(11-9-19)17(22)16-7-6-15(26-16)12-24-3/h6-7,14H,4-5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEXGLAXMCGHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)C3=CC=C(S3)COC)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[5-(Methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)
![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)
![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)
![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)
![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)
![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)


